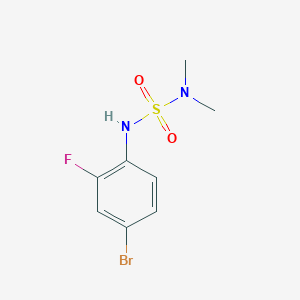
N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide, also known as BDF, is a sulfamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. BDF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 290.21 g/mol.
Wirkmechanismus
The mechanism of action of N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide is not well understood. However, it is believed that this compound acts as a sulfonamide analog and inhibits the activity of enzymes that require sulfonamide groups for their activity. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to have antibacterial and antifungal activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, making it easy to handle in the lab. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which limits its use in aqueous systems. This compound is also a relatively expensive compound, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide in scientific research. This compound has potential applications in the development of new antitumor agents, antibacterial agents, and antifungal agents. This compound could also be used as a tool for the study of carbonic anhydrase and other enzymes that require sulfonamide groups for their activity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide involves the reaction of 4-bromo-2-fluoroaniline with dimethylsulfamide in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a yield of approximately 70%. The purity of this compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(4-bromo-2-fluorophenyl)-N,N-dimethylsulfamide has been widely used in scientific research as a reagent for the synthesis of various compounds. This compound is an important intermediate in the synthesis of sulfonamides, sulfamides, and sulfamates. This compound has also been used in the synthesis of biologically active compounds such as antitumor agents, antibacterial agents, and antifungal agents.
Eigenschaften
IUPAC Name |
4-bromo-1-(dimethylsulfamoylamino)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2O2S/c1-12(2)15(13,14)11-8-4-3-6(9)5-7(8)10/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFVDIWHKCKJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)
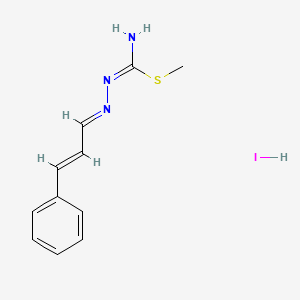

![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)
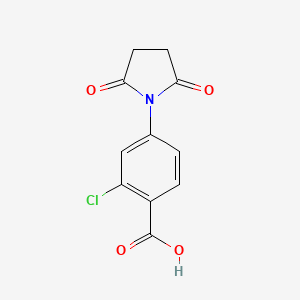
![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)
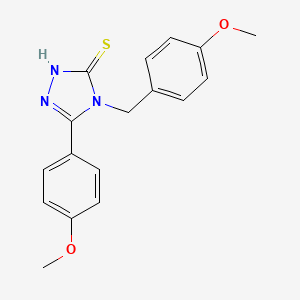
![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)
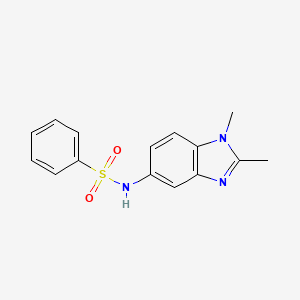
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)